Thienothiazoles
Thienothiazoles are a class of heterocyclic compounds that consist of a thiophene ring fused to a thiazole ring, forming a five-membered heteroaromatic system. These molecules have gained significant attention due to their diverse biological activities and potential applications in drug discovery. The unique structural features of thienothiazoles contribute to their ability to interact with various biomolecular targets, including enzymes, receptors, and ion channels.
Thienothiazoles exhibit a range of pharmacological properties such as anti-inflammatory, antiviral, anticancer, and neuroprotective activities. Their synthetic versatility allows for the modification of functional groups at different positions, providing opportunities for optimizing potency and selectivity in medicinal chemistry. The structure-activity relationships (SAR) studies of thienothiazoles have led to the development of potent lead compounds with improved physicochemical properties.
The introduction of substituents like halogens, alkyls, or aromatic rings can significantly influence the biological activity and pharmacokinetic profiles of these molecules. Therefore, careful consideration of structural modifications is crucial for the successful application of thienothiazoles in therapeutic development.

Related Literature
-
1. Multi-state photochromism of bis-tetraarylethene luminogens modulated through oligosilane linkages†Chuanting Zhou,Zhikuan Zhou,Fuhuan Yu,Wei Xie,Wenjun Zhang,Qiaomei Yang,Xiaodong Xu,Lizhi Gai,Hua Lu J. Mater. Chem. C, 2022,10, 18182-18188
-
Chandu V. V. M. Gopi,Mallineni Venkata-Haritha,Soo-Kyoung Kim,Kandasamy Prabakar,Hee-Je Kim RSC Adv., 2016,6, 102961-102967
-
Milad Mehdipour,Lucy Gloag Chem. Commun., 2021,57, 13142-13145
-
Haiyan Li,Hongwen Yu Chem. Commun., 2016,52, 4080-4083
-
Makoto Tamaki,Ichiro Sasaki,Manabu Kokuno,Mitsuno Shindo,Masahiro Kimura,Yoshiki Uchida Org. Biomol. Chem., 2010,8, 1791-1797
-
M. H. Du J. Mater. Chem. C, 2014,2, 4784-4791
-
8. E,Z-Stereodivergent synthesis of N-tosyl α,β-dehydroamino esters via a Mukaiyama–Michael addition†Miguel Espinosa,Andrea García-Ortiz,Gonzalo Blay,Luz Cardona,M. Carmen Muñoz,José R. Pedro RSC Adv., 2016,6, 15655-15659
-
Zinaida A. Kostiuchenko,Piotr J. Glazer,Eduardo Mendes,Serge G. Lemay Faraday Discuss., 2017,199, 9-28
-
Qianqian Sun,Zebin Yu,Ronghua Jiang,Lei Sun,Lun Qian,Fengyuan Li,Mingjie Li,Qi Ran,Heqing Zhang Nanoscale, 2020,12, 19203-19212
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5